molecular formula C18H17N7O2S B12275881 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12275881
M. Wt: 395.4 g/mol
InChI Key: LERXDSTWQZIEKG-UHFFFAOYSA-N
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Description

3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in tert-butyl alcohol at elevated temperatures (120°C) for an extended period (15 hours) . The reaction mixture is then extracted and purified to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s heterocyclic structure allows it to engage in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione stands out due to its combination of pyrazole, pyrimidine, and benzothiazole moieties. This unique structure provides a versatile platform for the development of new compounds with diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H17N7O2S

Molecular Weight

395.4 g/mol

IUPAC Name

3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C18H17N7O2S/c26-28(27)15-5-2-1-4-14(15)18(22-28)24-10-8-23(9-11-24)16-12-17(20-13-19-16)25-7-3-6-21-25/h1-7,12-13H,8-11H2

InChI Key

LERXDSTWQZIEKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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